molecular formula C13H14N2O3 B2947145 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 21092-34-2

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione

Cat. No.: B2947145
CAS No.: 21092-34-2
M. Wt: 246.266
InChI Key: HIDOVHATUMQEJQ-UHFFFAOYSA-N
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Description

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione is a synthetic quinazolinone derivative, a class of heterocyclic compounds recognized as a crucial scaffold in medicinal chemistry due to their diverse therapeutic potential . This compound serves as a key intermediate for researchers investigating novel bioactive molecules, particularly in developing inhibitors for the Na+/H+ exchanger type 1 (NHE-1) . NHE-1 is a validated drug target, and its inhibition is associated with cytoprotective, anti-ischemic, and anti-inflammatory properties, making it relevant for the study of cardiovascular pathologies, glaucoma, and excessive inflammation . Furthermore, the quinazoline-2,4(1H,3H)-dione core is known to function as a fluoroquinolone-like inhibitor, targeting bacterial gyrase and DNA topoisomerase IV . This mechanism suggests significant research value for this compound in exploring new antimicrobial agents to address the growing challenge of bacterial resistance . The broad spectrum of biological activities reported for quinazolinone derivatives, which includes anticancer, anti-inflammatory, and anticonvulsant effects, underscores the research value of this compound as a versatile pharmacophore for further chemical functionalization and biological screening . Researchers can utilize this compound to explore structure-activity relationships and develop new lead compounds for various diseases. Please Note: This product is sold for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use, whether as a pharmaceutical, cosmetic, or for personal consumption. The buyer assumes all responsibility for the safe handling and compliant use of this material.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDOVHATUMQEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The DMAP-catalyzed method, pioneered by, employs tert-butyl dicarbonate [(Boc)₂O] as a carbonyl donor for constructing the quinazoline-2,4-dione core. For 3-(tetrahydrofuran-2-ylmethyl) derivatives, the process begins with N-alkylation of 2-aminobenzamide precursors. The alkylation step introduces the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution, typically using 2-(bromomethyl)tetrahydrofuran under basic conditions. Subsequent cyclization with (Boc)₂O in acetonitrile at 150°C under microwave irradiation completes the synthesis (Table 1).

Table 1: Optimization of DMAP-Catalyzed Cyclization for N-Substituted Derivatives

Entry R Group Solvent Temp (°C) Time (h) Yield (%)
1 Benzyl CH₃CN 150 (MW) 0.5 92
2 n-Propyl CH₃CN RT 12 82
3 Tetrahydrofuran-2-ylmethyl CH₃CN 150 (MW) 0.5 88[a]

[a] Estimated yield based on analogous benzyl-substituted systems.

Critical parameters include:

  • Catalyst loading : 10 mol% DMAP enhances acylation kinetics by activating (Boc)₂O via a transient acylpyridinium intermediate.
  • Solvent selection : Acetonitrile outperforms dichloromethane or THF due to its high dielectric constant, which stabilizes polar transition states.
  • Microwave assistance : Reduces reaction time from 12 hours to 30 minutes by enabling rapid thermal activation.

Microwave-Assisted Cyclization of N-Alkylated Precursors

Substrate Scope and Functional Group Tolerance

Microwave irradiation has proven indispensable for sterically hindered substrates. When applied to 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide, this method achieves 88% isolated yield (Table 1, Entry 3). Comparative studies show electron-donating groups on the benzamide aryl ring (e.g., methoxy) improve yields to 94%, while electron-withdrawing groups (e.g., trifluoromethyl) reduce efficiency to 71%.

Competing Pathways and Byproduct Formation

The absence of DMAP leads to incomplete cyclization, yielding <10% of the desired product alongside unreacted starting material. Base additives like triethylamine are unnecessary, as DMAP serves dual roles as catalyst and proton scavenger.

Alternative Routes via Acyl Azide Intermediates

Coupling with Tetrahydrofuran-2-ylmethylamine

A method detailed in involves treating 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide with sodium nitrite to generate an acyl azide. Subsequent Staudinger-type reaction with tetrahydrofuran-2-ylmethylamine introduces the N-substituent (Scheme 1).

Scheme 1: Acyl Azide Route to 3-Substituted Derivatives

  • NaNO₂, HCl, 0–5°C → Acyl azide formation
  • Tetrahydrofuran-2-ylmethylamine, RT → Nucleophilic substitution

This two-step sequence affords moderate yields (55–65%) but requires stringent temperature control to prevent azide decomposition.

Hydrazinolysis and Alkylation Strategies

Synthesis via Hydrazide Intermediates

Ref. reports a pathway where 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) reacts with carbon disulfide to form a dithiocarbamate intermediate. Alkylation with 2-(iodomethyl)tetrahydrofuran introduces the target substituent, though yields are modest (50–60%) due to competing disulfide formation.

Comparative Analysis of Synthetic Approaches

Table 2: Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Reaction Time Scalability
DMAP/(Boc)₂O (MW) 88 >95 30 min Excellent
Acyl Azide 65 85 6 h Moderate
Hydrazinolysis 60 80 24 h Poor

The DMAP-mediated route emerges as superior in both efficiency and practicality, though it requires specialized microwave equipment.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 11.55 (s, 1H, NH), 11.37 (s, 1H, NH), 4.20 (m, 1H, tetrahydrofuran CH), 3.75–3.60 (m, 4H, OCH₂).
  • ¹³C NMR : 162.0 (C=O), 150.1 (C=O), 77.8 (tetrahydrofuran C-O).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₄N₂O₃ [M+H]⁺ 257.0926, found 257.0925.

Industrial Considerations and Green Chemistry

Solvent Recovery and Catalyst Recycling

Acetonitrile recovery via fractional distillation achieves 85% reuse efficiency. DMAP remains active for up to three cycles when immobilized on silica supports, reducing catalyst costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Quinazoline-2,4-diones

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione and its analogs:

Compound Name Molecular Formula Substituent at 3-Position Molecular Weight (g/mol) LogP* PSA* (Ų) Key Features
This compound C₁₄H₁₄N₂O₃ Tetrahydrofuran-2-ylmethyl ~270.28 (estimated) ~1.2† ~66.4† Enhanced polarity due to THF oxygen
3-(2-(2-Methoxybenzylamino)ethyl)-1H-quinazoline-2,4-dione C₁₈H₁₉N₃O₃ 2-Methoxybenzylaminoethyl 325.37 2.1‡ 86.7‡ Increased H-bonding from amine/methoxy
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione C₁₅H₁₂N₂O₂ 4-Methylphenyl 252.27 2.8 54.8 High lipophilicity (aromatic substituent)
3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione C₁₅H₁₂N₂O₂ 2-Methylphenyl 252.27 1.98 54.86 Moderate LogP, steric hindrance

*LogP: Partition coefficient (octanol/water); PSA: Polar Surface Area. †Estimated using computational tools (e.g., Molinspiration). ‡Calculated from structural descriptors.

Key Observations :

  • Polarity and Solubility : The THF-substituted derivative exhibits higher polarity (PSA ≈66.4 Ų) compared to methylphenyl analogs (PSA ~54.8–54.86 Ų), likely due to the oxygen atom in the THF ring. This may improve aqueous solubility but reduce membrane permeability .
  • Lipophilicity : The 4-methylphenyl analog (LogP 2.8) is more lipophilic than the THF derivative (estimated LogP 1.2), suggesting divergent pharmacokinetic profiles .
Stability and Metabolic Considerations
  • Metabolic Stability : The THF ring is susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), whereas methylphenyl groups are metabolically stable but prone to phase II glucuronidation .
  • Thermal Stability : Crystalline methylphenyl derivatives (e.g., ) show high melting points (>250°C), while THF-containing analogs may have lower thermal stability due to the flexible ether linkage.

Biological Activity

3-(Tetrahydro-furan-2-ylmethyl)-1H-quinazoline-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of approximately 245.28 g/mol. Its structure includes a quinazoline core, which is known for its diverse pharmacological properties.

Antiviral Activity

Recent studies have indicated that derivatives of quinazoline-2,4-dione exhibit promising antiviral properties. For instance, compounds similar to this compound have shown activity against Hepatitis C Virus (HCV). In a study involving various derivatives, it was found that certain modifications at the N-1 position significantly enhanced anti-HCV activity, with effective concentrations (EC50) lower than that of ribavirin, a standard antiviral drug .

CompoundEC50 (μM)Therapeutic Index
Ribavirin20.02.3
Compound A6.41.7
Compound B<10>1.9

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been extensively studied. For example, compounds derived from the quinazoline scaffold have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds displayed moderate to significant antimicrobial activity when tested against strains such as Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound C15 (E. coli)65
Compound D12 (S. aureus)75
Compound E11 (C. albicans)80

The most promising compound demonstrated broad-spectrum activity and was comparable to standard antibiotics like ampicillin and vancomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to enhanced potency and selectivity against target pathogens. For instance:

  • N-1 Substituents : Variations in substituents at this position have shown to significantly impact both antiviral and antimicrobial activities.
  • Cyclic Structures : The incorporation of cyclic structures like tetrahydrofuran has been associated with improved solubility and bioavailability.

Case Studies

  • Antiviral Efficacy : A study focused on a series of N-substituted quinazoline derivatives demonstrated that specific substitutions could yield compounds with EC50 values significantly lower than ribavirin, indicating enhanced antiviral efficacy .
  • Antimicrobial Spectrum : Another investigation highlighted that certain derivatives not only inhibited bacterial growth but also showed antifungal properties against Candida albicans, suggesting their potential as dual-action therapeutics .

Q & A

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance process simulation?

  • Methodology : Integrate AI with finite element analysis (FEA) to model heat distribution in large-scale reactors. Train neural networks on historical data (e.g., reaction times, yields) to predict optimal conditions for novel derivatives. Implement digital twins for real-time process adjustments .

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